molecular formula C21H17ClN2O5S B3730423 2-[[2-Chloro-5-[(4-methylphenyl)sulfamoyl]benzoyl]amino]benzoic acid

2-[[2-Chloro-5-[(4-methylphenyl)sulfamoyl]benzoyl]amino]benzoic acid

Cat. No.: B3730423
M. Wt: 444.9 g/mol
InChI Key: ADAXLRYUIIEZRE-UHFFFAOYSA-N
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Description

2-[[2-Chloro-5-[(4-methylphenyl)sulfamoyl]benzoyl]amino]benzoic acid is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes a chlorinated benzoyl group and a sulfonamide group attached to a benzoic acid core. Its molecular formula is C21H17ClN2O5S.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[2-Chloro-5-[(4-methylphenyl)sulfamoyl]benzoyl]amino]benzoic acid typically involves multiple steps, starting with the chlorination of a benzoyl precursor. The key steps include:

    Sulfonation: The addition of a sulfonamide group to the chlorinated benzoyl compound.

    Coupling Reaction: The final step involves coupling the sulfonated benzoyl compound with benzoic acid under specific reaction conditions, often involving catalysts and controlled temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the above reactions are carried out under optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-[[2-Chloro-5-[(4-methylphenyl)sulfamoyl]benzoyl]amino]benzoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

    Substitution: Halogen substitution reactions can occur, where the chlorine atom is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophilic reagents like sodium methoxide (NaOCH3) in methanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-[[2-Chloro-5-[(4-methylphenyl)sulfamoyl]benzoyl]amino]benzoic acid has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the manufacture of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-[[2-Chloro-5-[(4-methylphenyl)sulfamoyl]benzoyl]amino]benzoic acid exerts its effects involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4-chloro-5-sulfamoyl benzoic acid
  • 4-Amino-5-chloro-2-methoxybenzoic acid
  • 2-Amino-5-chloro-4-ethylbenzenesulfonic acid

Uniqueness

What sets 2-[[2-Chloro-5-[(4-methylphenyl)sulfamoyl]benzoyl]amino]benzoic acid apart from similar compounds is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of both a chlorinated benzoyl group and a sulfonamide group allows for a wide range of chemical modifications and applications.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties

Properties

IUPAC Name

2-[[2-chloro-5-[(4-methylphenyl)sulfamoyl]benzoyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN2O5S/c1-13-6-8-14(9-7-13)24-30(28,29)15-10-11-18(22)17(12-15)20(25)23-19-5-3-2-4-16(19)21(26)27/h2-12,24H,1H3,(H,23,25)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADAXLRYUIIEZRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)NC3=CC=CC=C3C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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